12-Methoxy-12-oxododecanoic acid
Overview
Description
Mycophenolate sodium is a salt form of mycophenolic acid, an immunosuppressive agent used primarily to prevent organ transplant rejection. It is also employed in the treatment of various autoimmune diseases. Mycophenolate sodium is known for its ability to inhibit the proliferation of lymphocytes, which are crucial components of the immune system .
Scientific Research Applications
Mycophenolate sodium has a wide range of scientific research applications, including :
Chemistry: Used in the study of complexation reactions and salt formation.
Biology: Employed in research on lymphocyte proliferation and immune response.
Medicine: Widely used in the prevention of organ transplant rejection and the treatment of autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis.
Industry: Utilized in the production of immunosuppressive drugs and formulations.
Mechanism of Action
Target of Action
The primary target of Dodecanedioic acid monomethyl ester (DDAME) is the yeast Candida tropicalis . This yeast is naturally equipped with a specific enzyme portfolio for the production of dicarboxylic acids (DCAs) from various substrates, like alkanes and fatty acids .
Mode of Action
Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . In the presence of DDAME, which can be easily obtained from transesterification of coconut oil, Candida tropicalis performs whole-cell biotransformation .
Biochemical Pathways
The production of DDA from linoleic acid is based on the lipoxygenase pathway in plants . The cascade is composed of lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and unidentified double-bond reductase in E. coli for the main cascade reactions, as well as NADH oxidase for cofactor recycling . The four component enzymes involved in the cascade are co-expressed in E. coli, together with the endogenous double-bond reductase of E. coli .
Pharmacokinetics
Its physical properties such as melting point (515-52 °C), boiling point (170 °C at 3 Torr pressure), and density (1012±006 g/cm3) have been reported . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of DDAME is the production of Dodecanedioic acid (DDA), a versatile precursor for producing the polyamide nylon-6,12 . DDA is highly useful to the chemical industry and is used for many technical applications, such as heat and chemical-resistant sheaths .
Action Environment
The action of DDAME is influenced by environmental factors such as pH and substrate feeding strategy . A gradual pH shift and an optimized substrate feeding strategy were found to be crucial for achieving a high final DDA concentration . The process also requires monitoring of the transcriptional profile .
Future Directions
The production of Dodecanedioic acid monomethyl ester via biotransformation represents a highly promising approach to realize sustainable, bio-based, efficient processes . This is due to increasing industrial demand for green chemicals and renewable products . The future direction could involve further optimization of the production process and exploration of other potential applications of this compound.
Biochemical Analysis
Biochemical Properties
It is known that Candida tropicalis, a type of yeast, can convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization This suggests that Dodecanedioic acid monomethyl ester may interact with certain enzymes and proteins within this yeast species
Cellular Effects
It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may influence cellular metabolism within this yeast species
Molecular Mechanism
It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may interact with certain biomolecules within this yeast species
Metabolic Pathways
It is known that Candida tropicalis can convert this compound into dicarboxylic acids , suggesting that it may be involved in certain metabolic pathways within this yeast species
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of mycophenolate sodium involves the isolation and purification of mycophenolic acid, which is obtained through the fermentation of Penicillium species. The process includes the following steps :
Fermentation: Penicillium species are cultured under suitable conditions to produce mycophenolic acid.
Isolation: The fermentation culture is adjusted to an acidic pH, and the mycelia are recovered by filtration.
Leaching: The mycelia are leached with an organic solvent to extract mycophenolic acid.
Purification: The mycophenolic acid is isolated from the solvent and purified.
Industrial Production Methods: In industrial settings, the production of mycophenolate sodium involves the following steps :
Dissolution: Mycophenolic acid is dissolved in selected solvents.
Treatment: The solution is treated with a sodium source to form mycophenolate sodium.
Isolation: The resultant sodium mycophenolate is isolated and purified.
Chemical Reactions Analysis
Types of Reactions: Mycophenolate sodium undergoes various chemical reactions, including :
Complexation: It forms complexes with metal ions such as iron (III).
Salt Formation: It reacts with different bases to form various salts.
Common Reagents and Conditions:
Iron (III) ions: Used in complexation reactions.
Sodium sources: Used in the formation of mycophenolate sodium.
Major Products:
Mycophenolate sodium: The primary product formed from the reaction of mycophenolic acid with sodium sources.
Complexes: Formed with metal ions during complexation reactions.
Comparison with Similar Compounds
- Mycophenolate mofetil
- Azathioprine
- Methotrexate
Mycophenolate sodium’s unique enteric-coated formulation and its ability to reduce gastrointestinal side effects make it a valuable option in immunosuppressive therapy.
Properties
IUPAC Name |
12-methoxy-12-oxododecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGGDLIBDASKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282966 | |
Record name | Dodecanedioic acid monomethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3903-40-0 | |
Record name | 3903-40-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanedioic acid monomethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanedioic acid monomethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dodecanedioic acid monomethyl ester in the synthesis of β-Methylpentadecanedioic acid dimethyl ester?
A1: Dodecanedioic acid monomethyl ester (III) acts as a key starting material in the Kolbe electrolysis reaction alongside β-methylglutaric acid monomethyl ester (II) to produce β-Methylpentadecanedioic acid dimethyl ester (I). The reaction occurs in a methanol solution, and upon electrolysis, the two ester molecules undergo decarboxylation and dimerization to form the final product. The research specifically investigated the optimal mole ratio of (II) to (III) for cost-effective production, finding that a 1:1.38 ratio with recoverable unreacted (III) minimized production costs [].
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